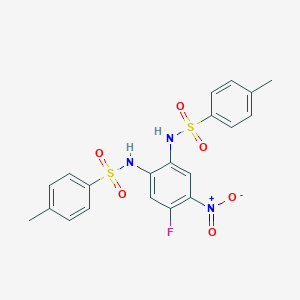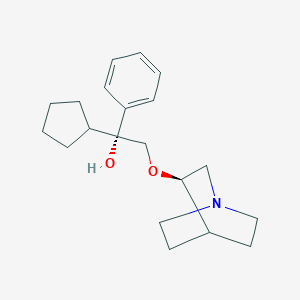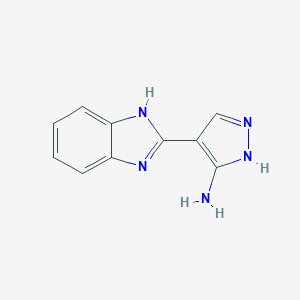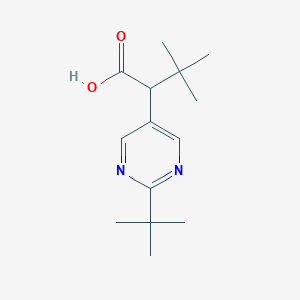
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism Of Action
The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. It has also been suggested that the compound reduces inflammation by inhibiting the activation of certain signaling pathways involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its ability to exhibit multiple therapeutic effects. This makes it a promising candidate for the development of new drugs. Moreover, the synthesis of this compound is relatively easy and can be carried out in good yields. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. One of the potential directions is to study its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid involves the reaction of tert-butyl 2-oxo-4,4-dimethyl-1,3-oxazolidine-3-carboxylate with guanidine hydrochloride in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. This method has been reported to yield the desired product in good yields and high purity.
properties
CAS RN |
122936-59-8 |
|---|---|
Product Name |
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18) |
InChI Key |
VBDKINMDYLMHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



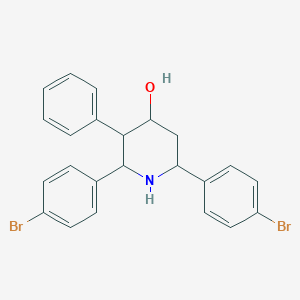
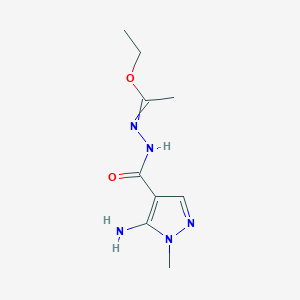
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
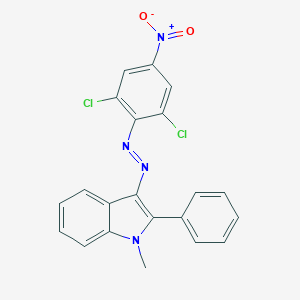
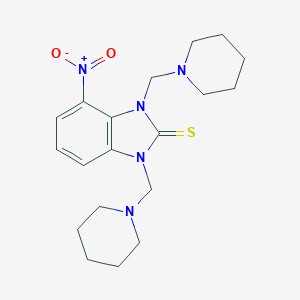
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

